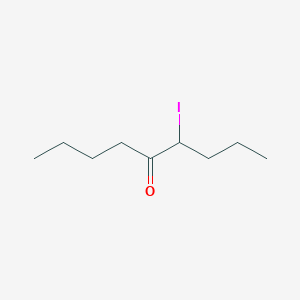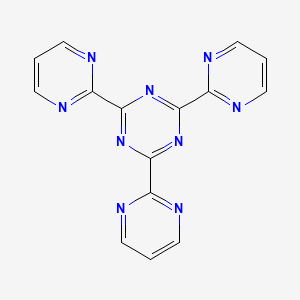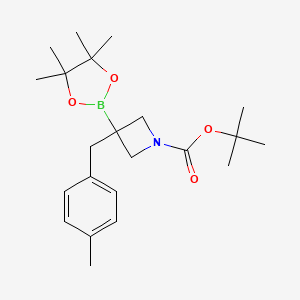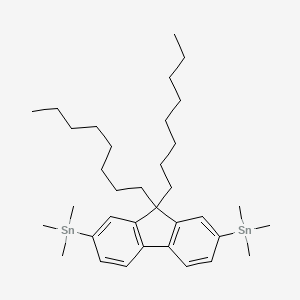
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) is an organotin compound that features a fluorene core substituted with dioctyl groups and trimethylstannane groups at the 2,7-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) typically involves the reaction of 9,9-dioctylfluorene with trimethyltin chloride. The reaction is carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The general reaction scheme is as follows:
Starting Materials: 9,9-Dioctylfluorene and trimethyltin chloride.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Anhydrous toluene or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated under reflux for several hours under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as halides or organometallic reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and organohalides.
Major Products Formed
Substitution Reactions: New organotin compounds with different functional groups.
Oxidation Reactions: Fluorenone derivatives.
Coupling Reactions: Extended conjugated systems or polymers.
Scientific Research Applications
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) has several scientific research applications, including:
Organic Electronics: Used as a precursor for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) in its applications involves its ability to participate in various chemical reactions due to the presence of the trimethylstannane groups. These groups can undergo substitution or coupling reactions, allowing the compound to form new bonds and structures. The fluorene core provides a rigid and conjugated framework that contributes to the electronic properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
(9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester): Used in similar applications for the synthesis of conjugated polymers.
(9,9-Dioctyl-2,7-dibromofluorene): Another precursor for the synthesis of polymer semiconductors.
(9,9-Dihexyl-2,7-dibromofluorene): Similar structure with hexyl groups instead of octyl groups.
Uniqueness
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) is unique due to the presence of trimethylstannane groups, which provide distinct reactivity compared to boronic acid or bromide derivatives. This allows for different types of chemical transformations and applications in materials science and organic electronics.
Properties
Molecular Formula |
C35H58Sn2 |
|---|---|
Molecular Weight |
716.3 g/mol |
IUPAC Name |
(9,9-dioctyl-7-trimethylstannylfluoren-2-yl)-trimethylstannane |
InChI |
InChI=1S/C29H40.6CH3.2Sn/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29;;;;;;;;/h13-14,19-22H,3-12,17-18,23-24H2,1-2H3;6*1H3;; |
InChI Key |
IZXSFGHJQYILFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)[Sn](C)(C)C)C3=C1C=C(C=C3)[Sn](C)(C)C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


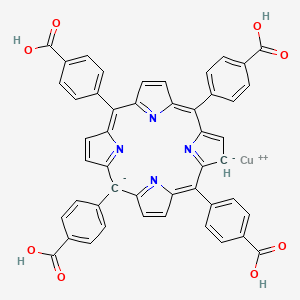
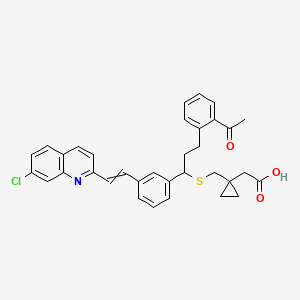

![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
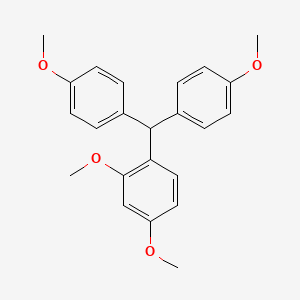
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
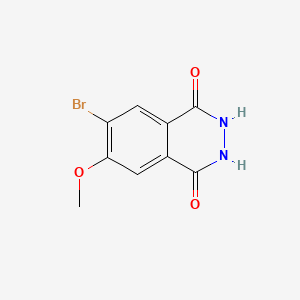
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
